molecular formula C22H28ClNO4 B12222429 tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate

Cat. No.: B12222429
M. Wt: 405.9 g/mol
InChI Key: ANUFXNUKGPALOJ-UHFFFAOYSA-N
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Description

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a benzyloxyphenyl group, a chloro group, and a hydroxybutan-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate typically involves multiple steps, including the protection of functional groups, selective chlorination, and the introduction of the tert-butyl carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with sodium azide may result in the formation of an azide derivative.

Scientific Research Applications

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate include:

  • tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-3-hydroxybutan-2-ylcarbamate
  • This compound analogs with different substituents on the phenyl ring

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFXNUKGPALOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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